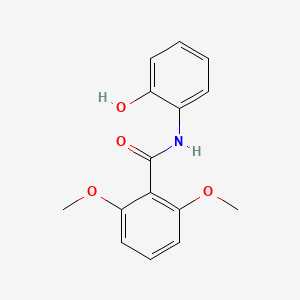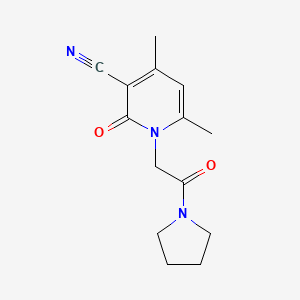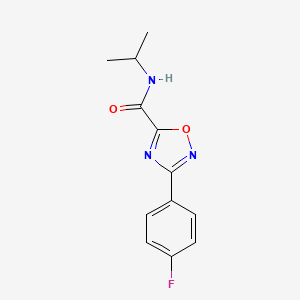
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide, also known as HDMB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HDMB-1 belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in the growth and proliferation of cancer cells. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide inhibits the activation of Akt and mTOR, which leads to the downregulation of various downstream targets involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its potent antitumor activity against various cancer cell lines. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one of the limitations of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment duration of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide for various diseases.
Orientations Futures
There are several future directions for the research on N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. One of the major areas of research is to develop more efficient and cost-effective synthesis methods for N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide. Additionally, more studies are needed to determine the optimal dosage and treatment duration of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide for various diseases. Furthermore, research is needed to explore the potential therapeutic applications of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more studies are needed to elucidate the mechanism of action of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide and its downstream targets in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with 2-amino-phenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide works by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-12-8-5-9-13(20-2)14(12)15(18)16-10-6-3-4-7-11(10)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVENEXRGTHXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyphenyl)-2,6-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5298854.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)